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molecular formula C8H8ClNO2 B104528 Methyl 2-(2-chloropyridin-4-yl)acetate CAS No. 884600-82-2

Methyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B104528
M. Wt: 185.61 g/mol
InChI Key: RQZVZTKKGCCTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638629B2

Procedure details

A solution of LDA (1.8M in THF/heptane/ethyl benzene, 223 ml, 401 mmol) was added slowly to a stirred solution of 2-chloro-4-methylpyridine (17.5 ml, 200 mmol) in dry THF (1 L) under N2, such that the internal temperature <−70° C. After 1 hour at this temperature, dimethyl carbonate (40 ml, 475 mmol) was added. After 30 minutes the reaction was transferred to a cold bath at −40° C., and then allowed to warm slowly to 0° C. After 1 hour at 0° C. the reaction was quenched with saturated aqueous NH4Cl (250 ml). The mixture was partitioned between EtOAc/H2O. The aqueous layer was extracted with EtOAc (×2). The combined extracts were washed with brine (×1), then dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography on silica, eluting with 10-25% EtOAc/isohexane to give the ester (27.8 g, 75%) as a pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ: 3.63 (2H, s), 3.73 (3H, s), 7.17 (1H, dd, J 5.1, 1.4), 7.28 (1H, s), 8.34 (1H, d, J 5.1).
Name
Quantity
223 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][N:11]=1.[C:17](=O)([O:20]C)[O:18][CH3:19]>C1COCC1>[CH3:19][O:18][C:17](=[O:20])[CH2:16][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([Cl:9])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
223 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
17.5 mL
Type
reactant
Smiles
ClC1=NC=CC(=C1)C
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour at 0° C. the reaction was quenched with saturated aqueous NH4Cl (250 ml)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc/H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2)
WASH
Type
WASH
Details
The combined extracts were washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 10-25% EtOAc/isohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC1=CC(=NC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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